molecular formula C7H3Br2F3O B1626793 2,4-Dibromo-6-(trifluoromethyl)phenol CAS No. 392-92-7

2,4-Dibromo-6-(trifluoromethyl)phenol

Cat. No. B1626793
CAS RN: 392-92-7
M. Wt: 319.9 g/mol
InChI Key: DJPAQOCIUDXBHK-UHFFFAOYSA-N
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Description

“2,4-Dibromo-6-(trifluoromethyl)phenol” is a halogenated phenolic compound . It has a molecular weight of 319.9 . The IUPAC name for this compound is 2,4-dibromo-6-(trifluoromethyl)phenol .


Molecular Structure Analysis

The InChI code for “2,4-Dibromo-6-(trifluoromethyl)phenol” is 1S/C7H3Br2F3O/c8-3-1-4 (7 (10,11)12)6 (13)5 (9)2-3/h1-2,13H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2,4-Dibromo-6-(trifluoromethyl)phenol” is a powder at room temperature . It has a melting point of 57-58°C .

Scientific Research Applications

Environmental and Toxicological Studies

2,4,6-Tribromophenol, closely related to 2,4-Dibromo-6-(trifluoromethyl)phenol, has been studied for its environmental concentrations and toxicology. It is produced as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. This chemical is widely found in the environment due to its many sources, including its use as a pesticide and its natural occurrence in some aquatic organisms. The environmental impact and toxicodynamics of these compounds are still areas requiring further research (Koch & Sures, 2018).

Photoluminescence and Electroluminescence in Technology

The derivative compound, 2',6'-bis(trifluoromethyl)-2,4'-bipyridine, used in iridium(III) complexes, has been investigated for its photoluminescence and electroluminescence properties. These properties are significant for their applications in organic light-emitting diodes (OLEDs), indicating potential technological applications of similar compounds (Jing, Zhao, & Zheng, 2017).

Chemical Reactions and Synthesis

2,4,6-Tris(trifluoromethyl)phenols, closely related to the compound , have been studied for their reactions with various main group and transition elements. These studies contribute to the understanding of the chemical properties and potential uses of such compounds in various synthetic applications (Roesky, Scholz, & Noltemeyer, 1990).

Hydrogen Bonding Studies

Research on similar compounds like 2,6-bis(trifluoromethyl)phenol has been conducted to understand the effects of hydrogen bonding on molecular geometry. Such studies are crucial for the development of materials and pharmaceuticals where the molecular structure plays a critical role (Kovács & Hargittai, 1998).

Adsorption and Environmental Cleanup

Activated carbon fibers (ACFs) have been used for the adsorption of various substituted phenols, including compounds similar to 2,4-Dibromo-6-(trifluoromethyl)phenol. Understanding the adsorption capacity and mechanism is vital for environmental cleanup and pollution control (Liu et al., 2010).

Safety And Hazards

This compound is considered hazardous. It has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,4-dibromo-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPAQOCIUDXBHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549403
Record name 2,4-Dibromo-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-(trifluoromethyl)phenol

CAS RN

392-92-7
Record name 2,4-Dibromo-6-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ML Micklatcher - 2000 - search.proquest.com
In this work, a series of compounds was designed and synthesized as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the life cycle of the virus. The compounds in this work …
Number of citations: 3 search.proquest.com

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